![molecular formula C18H12ClN3O B1417474 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 890091-46-0](/img/structure/B1417474.png)
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group at the 7-position and a phenyl group at the 5-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
Substitution Reactions: The introduction of the 3-chlorophenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as effective agents against Mycobacterium tuberculosis. For instance, a library of compounds was synthesized to evaluate their Minimum Inhibitory Concentration (MIC) against the GFP reporter strain of M. tuberculosis. Among these, compounds with structural similarities to 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol demonstrated promising activity, with some exhibiting MIC values as low as 0.488 µM, indicating their potential as new anti-tubercular agents .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities, particularly against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Research has shown that certain derivatives can significantly inhibit viral replication. For example, a study reported that selected compounds exhibited over 90% protection against DENV at concentrations that were not cytotoxic to host cells . The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold enhance antiviral efficacy.
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds derived from the pyrrolo[2,3-d]pyrimidine framework have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in inflammation. Preliminary assessments indicated that certain derivatives possess significant anti-inflammatory properties, making them candidates for further development in treating inflammatory conditions .
Table: Summary of Biological Activities
Notable Research Findings
- Antitubercular Studies : A derivative with a 4-morpholino substituent showed significant antitubercular activity with an MIC value of 3.906 µM .
- Antiviral Research : Compounds with specific substitutions at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold demonstrated enhanced antiviral activity, indicating the importance of structural modifications .
- Inflammation Models : In vivo studies using formalin-induced paw edema models revealed that certain pyrrolo derivatives effectively reduced inflammation compared to controls .
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of 7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol lies in its specific substitution pattern and the presence of the hydroxyl group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 890091-46-0) is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrrolopyrimidine class, which has been associated with various biological activities, including anti-inflammatory, antioxidant, and antiparasitic effects. This article summarizes the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.77 g/mol. The structure features a fused pyrrole and pyrimidine ring system, which is crucial for its biological activity.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrolopyrimidine derivatives. In vitro assays demonstrated that derivatives of this compound exhibited significant free radical scavenging activity. For instance, a related compound showed an IC50 value of 1.1 μM in inhibiting lipoxygenase activity, indicating strong antioxidant potential compared to established inhibitors like NDGA .
2. Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using RAW264.7 cells stimulated with lipopolysaccharides (LPS). Compounds structurally related to this compound exhibited potent inhibition of pro-inflammatory cytokines. Notably, derivatives were docked against COX-2 and TLR receptors, showing promising binding affinities that correlated with their biological data .
3. Antiparasitic Activity
The antiparasitic properties of this compound were assessed through various assays against parasites such as Plasmodium spp. The results indicated that modifications in the chemical structure could enhance potency significantly. For example, certain analogs demonstrated EC50 values as low as 0.010 μM against specific strains .
Research Findings and Case Studies
A detailed examination of the biological activity was conducted through various case studies:
The biological activities of this compound are attributed to its ability to interact with key enzymes and receptors involved in inflammatory pathways and oxidative stress responses. The compound's structure allows it to fit into the active sites of these proteins effectively, inhibiting their function.
Properties
IUPAC Name |
7-(3-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-7-4-8-14(9-13)22-10-15(12-5-2-1-3-6-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYMVHDBQODDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324412 | |
Record name | 7-(3-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890091-46-0 | |
Record name | 7-(3-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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